molecular formula C9H10N2S B1272835 3-[(2-Aminophenyl)sulfanyl]propanenitrile CAS No. 4327-52-0

3-[(2-Aminophenyl)sulfanyl]propanenitrile

Cat. No. B1272835
CAS RN: 4327-52-0
M. Wt: 178.26 g/mol
InChI Key: QPVYTARWIXLUFZ-UHFFFAOYSA-N
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Description

3-[(2-Aminophenyl)sulfanyl]propanenitrile is a compound that can be inferred to have a sulfanyl group attached to a propanenitrile moiety, with an aminophenyl substituent. While the papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be useful in understanding the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, involves pseudo-four-component reactions (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes, and alternative three-component (3CR) condensations of malononitrile with 2-arylidenemalononitrile and S-nucleophiles . Although the exact synthesis of 3-[(2-Aminophenyl)sulfanyl]propanenitrile is not described, similar synthetic strategies could potentially be applied, using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 3-[(2-Aminophenyl)sulfanyl]propanenitrile likely consists of a propanenitrile backbone with a sulfanyl group (-S-) linking to an aminophenyl ring. This structure suggests potential for interactions and reactivity due to the presence of both electron-donating (amino group) and electron-withdrawing (nitrile group) functionalities.

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of 3-[(2-Aminophenyl)sulfanyl]propanenitrile, they do mention the reactivity of similar structures. For instance, the presence of amino groups in related compounds suggests potential for formylation reactions, as described for the formylation of amines using ethyl formate catalyzed by 2-(sulfooxy)propane-1,2,3-tricarboxylic acid . Additionally, the sulfanyl group could participate in further substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

Scientific Research Applications

Application in Materials Science

  • Specific Scientific Field : Materials Science
  • Summary of the Application : The compound “3-[(2-Aminophenyl)sulfanyl]propanenitrile” has been used in the synthesis of europium complexes based on aminophenyl based polyfluorinated β-diketonates . These complexes have shown potential as red-emitting materials when excited by blue light .
  • Methods of Application or Experimental Procedures : The compound was used in the synthesis of a series of europium complexes. These complexes were then encapsulated in a silica/polymer hybrid material through a sol–gel route for high performance luminescence applications .
  • Results or Outcomes : The triphenylamine based polyfluorinated Eu3+–β-diketonate complexes dramatically red-shifted the excitation maximum to the visible region (λex, max = 400 nm) with an impressive quantum yield (40%) as compared to the simple Eu3+–aminophenyl-β-diketonate complexes (λex, max = 370 nm) . This suggests that the developed triphenylamine based Eu3+–β-diketonate complex is an interesting red-emitting material excited by blue light and therefore may find potential applications in the fields of biological and materials science .

Application in Chemistry

  • Specific Scientific Field : Chemistry
  • Summary of the Application : This compound has been used in the synthesis of novel polymeric phthalocyanines bridged by a flexible 1,5-pentanedithiol unit . These polymeric phthalocyanines have shown potential for metal ions extraction .
  • Methods of Application or Experimental Procedures : A novel bisphthalonitrile was synthesized by a nucleophilic aromatic substitution of the chloro atom of 4-(2’-aminophenyl sulfanyl)-5-chloro-benzene-1,2-dicarbonitrile with dithiol functions of pentane-1,5-dithiole . The synthesis of polymeric phthalocyanine complexes was accomplished in the presence of appropriate metal salt in a Schlenk tube containing quinoline under nitrogen atmosphere .
  • Results or Outcomes : The polymeric zinc (II) phthalocyanine was found to extract Ag (II) and Hg (II) with high efficiency . This suggests that the developed polymeric phthalocyanine may find potential applications in the fields of environmental science and materials science .

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(2-aminophenyl)sulfanylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVYTARWIXLUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380870
Record name 3-[(2-Aminophenyl)sulfanyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Aminophenyl)sulfanyl]propanenitrile

CAS RN

4327-52-0
Record name 3-[(2-Aminophenyl)sulfanyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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